
2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Biological Activity
The compound 2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N2O3S, with a molecular weight of approximately 352.45 g/mol. The structure features a sulfonamide linkage, an indole moiety, and a diethylacetamide group, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Many indole derivatives show significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Sulfonamide groups are known for their anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Properties : Compounds with amine and sulfonamide functionalities have been reported to possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Reduced cytokine release | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that similar indole-based compounds exhibited potent antioxidant activity through the inhibition of lipid peroxidation and scavenging of free radicals. This suggests that the compound may also possess similar protective effects against oxidative damage .
- Anti-inflammatory Effects : A pharmacological evaluation indicated that compounds with sulfonamide groups can significantly reduce inflammation markers in vitro. This was evidenced by decreased levels of TNF-alpha and IL-6 in cell cultures treated with the compound .
- Antimicrobial Properties : Research on structurally related compounds revealed effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is likely applicable to this compound as well .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of related structures have shown promising results against various cancer cell lines:
- The compound demonstrated percent growth inhibition (PGI) values of over 75% against several human cancer cell lines, including OVCAR-8 and NCI-H40 .
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. Related compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease progression. Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Synthesis and Development
The synthesis of 2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The synthetic pathways often include:
- Formation of the indole core.
- Introduction of the sulfonamide group.
- Coupling with diethylacetamide.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:
Properties
IUPAC Name |
2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-9-7-8-10-21(19)27)32(30,31)16-23(28)25-20-12-11-17(3)13-18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCHEXEJVEMPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.